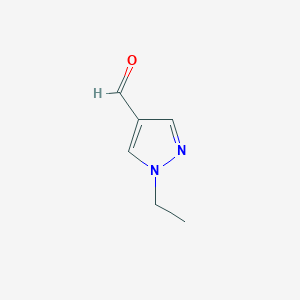
2-氯-4-(吡咯烷-1-基)苯甲酸
描述
Synthesis Analysis
The synthesis of related compounds involves solvothermal methods, as seen in the preparation of metal-organic frameworks using 4-(pyridin-4-yl)benzoic acid . Another example is the one-pot four-component coupling reaction catalyzed by natural hydroxyapatite to synthesize a penta-substituted pyrrole derivative . These methods suggest potential pathways for synthesizing "2-Chloro-4-(pyrrolidin-1-yl)benzoic acid" by adapting the ligand or core structure used in these reactions.
Molecular Structure Analysis
Molecular structure analysis is performed using various spectroscopic techniques and theoretical studies. For instance, the structure of a pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Similarly, the molecular geometry and vibrational wavenumbers of another compound were calculated using density functional theory (DFT) . These techniques could be applied to "2-Chloro-4-(pyrrolidin-1-yl)benzoic acid" to determine its molecular structure.
Chemical Reactions Analysis
The exchange reaction of benzoic and 2-chlorobenzoic anhydrides in chloroform, catalyzed by pyridine 1-oxide, is an example of a chemical reaction involving a chlorinated benzoic acid derivative . This suggests that "2-Chloro-4-(pyrrolidin-1-yl)benzoic acid" may also participate in similar exchange reactions, potentially leading to the formation of mixed anhydrides.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy . For example, the thermogravimetric and differential thermal analysis profiles can reveal the thermal stability and phase transitions of a compound . The electrochemical study of a pyrrole derivative indicated its potential as a corrosion inhibitor . These findings can inform the expected properties of "2-Chloro-4-(pyrrolidin-1-yl)benzoic acid," such as its thermal behavior and potential applications.
科学研究应用
氢键共晶体结构
- 应用: 苯甲酸和两性离子 l-脯氨酸的共晶体结构突出了 2-氯-4-(吡咯烷-1-基)苯甲酸在非中心对称共结晶研究中的应用。它因在晶体结构中形成氢键网络而特别引人注目 (Chesna 等人,2017)。
分子盐/共晶体中的固态多功能性
- 应用: 2-氯-4-(吡咯烷-1-基)苯甲酸用于创建分子盐和共晶体,展示了其在晶体工程中的重要性。这在研究氢键存在下的卤素键时尤为重要,展示了其在理解和操纵分子结构中的效用 (Oruganti 等人,2017)。
Zn(II) 荧光传感器
- 应用: 在生物成像中,2-氯-4-(吡咯烷-1-基)苯甲酸衍生物 (ZP9 和 ZP10) 用作 Zn(II) 荧光传感器的一部分。这些化合物与锌离子结合后表现出显着的荧光,使其在用于细胞成像的共聚焦显微镜研究中具有价值 (Nolan 等人,2006)。
配位配合物中的发光和磁性
- 应用: 由 2-氯-4-(吡咯烷-1-基)苯甲酸衍生的配位聚合物在发光和磁性性质的研究中显示出重要的应用。这些性质在材料科学中对于开发具有特定光学和磁性特征的新材料至关重要 (Hou 等人,2013)。
超分子液晶配合物的多晶型相
- 应用: 该化合物用于合成超分子配合物,突出了其在创建具有各种中间相的多晶型化合物中的作用。此类应用在液晶技术和材料科学领域具有重要意义 (Alamro 等人,2021)。
热致变色和溶剂致变色金属有机骨架
- 应用: 2-氯-4-(吡咯烷-1-基)苯甲酸在形成具有变色性质的金属有机骨架中发挥重要作用。该应用与基于环境条件改变颜色的响应材料的开发尤为相关 (Mehlana 等人,2012)。
作用机制
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . In this process, a metal catalyst, such as palladium, undergoes oxidative addition with electrophilic organic groups, forming a new metal-carbon bond. Then, transmetalation occurs with nucleophilic organic groups, which are transferred from boron to the metal .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it might be involved in pathways related to carbon-carbon bond formation.
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound might contribute to the formation of new carbon-carbon bonds , which could have various effects depending on the specific context and targets.
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action might be influenced by factors such as temperature, pH, and the presence of other functional groups.
属性
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZLYZCZDQIOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377012 | |
| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192513-60-3 | |
| Record name | 2-Chloro-4-(1-pyrrolidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192513-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















